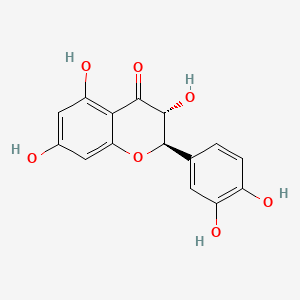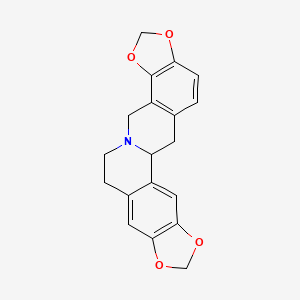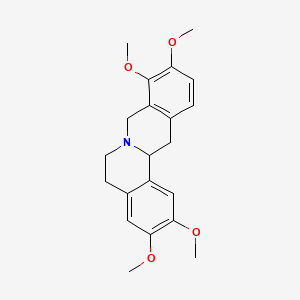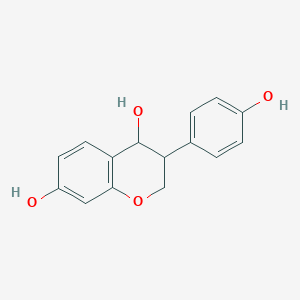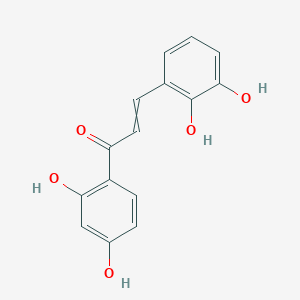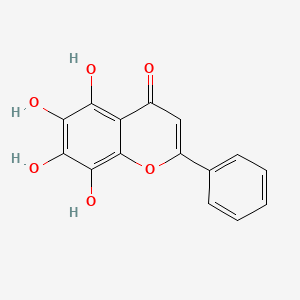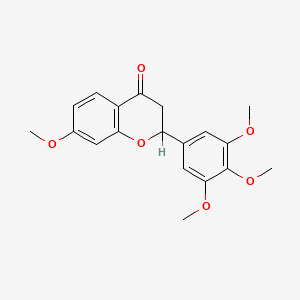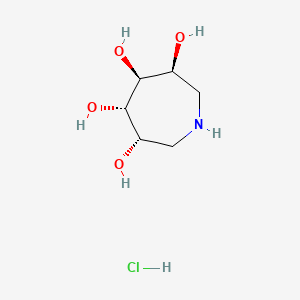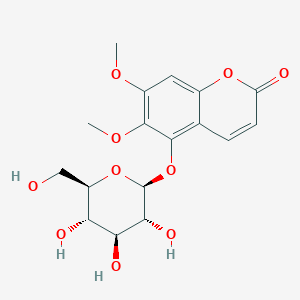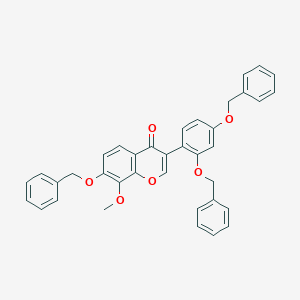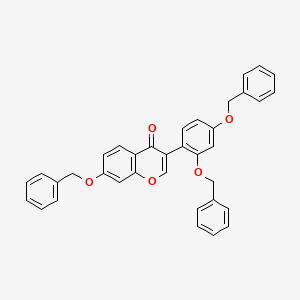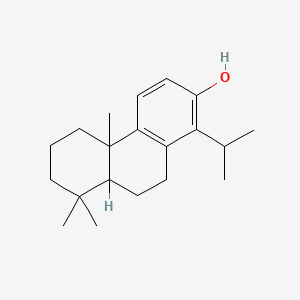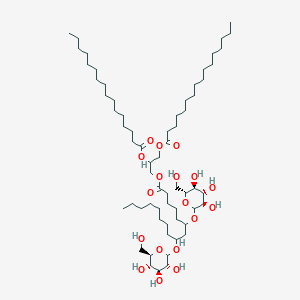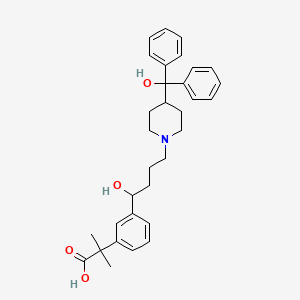
meta-Fexofenadine
Übersicht
Beschreibung
Meta-Fexofenadine, also known as meta-MDL-16455, is an isomer of Fexofenadine . Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker .
Molecular Structure Analysis
The meta-Fexofenadine molecule contains a total of 79 bond(s). There are 40 non-H bond(s), 19 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Physical And Chemical Properties Analysis
The phase transformation of Fexofenadine Hydrochloride (FXD) was studied and quantified with XRD and thermal analysis . When FXD was mixed with water, it rapidly converted to Form II, while the conversion is retarded when FXD is formulated with excipients .Wissenschaftliche Forschungsanwendungen
Allergic Rhinitis Treatment
- Field : Medical Science, Allergy and Immunology
- Application : Fexofenadine is used as a first-line therapy for managing allergic rhinitis . It functions as an inverse agonist that binds to the H1 receptor to inhibit histamine-induced inflammation .
- Method : Fexofenadine is administered orally. The dosage and frequency depend on the severity of the symptoms .
- Results : Fexofenadine has been found to be superior to placebo and other antihistamines like loratadine for the relief of nasal congestion in patients with moderate to severe allergic rhinitis symptoms .
Urticaria Treatment
- Field : Dermatology
- Application : Fexofenadine is also the first-line therapy for urticaria and can be used with add-on treatments, such as biologics .
- Method : Fexofenadine is administered orally. The dosage and frequency depend on the severity of the symptoms .
- Results : Robust data on the regular, not as needed use of Fexofenadine for urticaria have been published, including in the management of children and pregnant or lactating women .
Psychomotor Function Study
- Field : Neuroscience
- Application : The effects of Fexofenadine on psychomotor function and histamine-induced wheal and flare-responses were studied .
- Method : Single therapeutic doses of Fexofenadine were given in a double-blind manner to healthy volunteers. The study measured the potency of Fexofenadine as a peripheral inhibitor of histamine-induced wheal and flare .
- Results : Fexofenadine did not significantly affect psychomotor function in any of the psychomotor tests. It was found that Fexofenadine did not cause cognitive or psychomotor impairment .
Seasonal Allergies Treatment
- Field : Medical Science, Allergy and Immunology
- Application : Fexofenadine is used for relief from physical symptoms associated with seasonal allergic rhinitis . It does not cure, but rather prevents the aggravation of allergic rhinitis and reduces the severity of the symptoms associated with those conditions .
- Method : Fexofenadine is administered orally. The dosage and frequency depend on the severity of the symptoms .
- Results : Fexofenadine has been found to be effective in providing relief from repeated sneezing, runny nose, itchy eyes or skin, and general body fatigue .
Chronic Idiopathic Urticaria Treatment
- Field : Dermatology
- Application : Fexofenadine is used to treat skin itching and hives caused by a condition called chronic idiopathic urticaria in adults and children who are at least 6 years old .
- Method : Fexofenadine is administered orally. The dosage and frequency depend on the severity of the symptoms .
- Results : Fexofenadine has been found to be effective in reducing the severity of the symptoms associated with chronic idiopathic urticaria .
Hay Fever Treatment
- Field : Medical Science, Allergy and Immunology
- Application : Fexofenadine is used to treat the symptoms of seasonal allergies (hay fever) in adults and children .
- Method : Fexofenadine is administered orally. The dosage and frequency depend on the severity of the symptoms .
- Results : Fexofenadine binds to histamine receptors and prevents histamine from having an effect on those receptors, which reduces allergy symptoms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHUKJMCYGRCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744093 | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meta-Fexofenadine | |
CAS RN |
479035-75-1 | |
| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



